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Compound of Interest

Compound Name: 4-Nitropicolinic Acid

Cat. No.: B079760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are significant scaffolds in

medicinal chemistry and materials science. The introduction of a nitro group onto the picolinic

acid framework can profoundly modify its electronic properties, reactivity, and biological activity,

making nitrated picolinic acid derivatives valuable intermediates in the synthesis of

pharmaceuticals and other functional molecules. This document provides detailed experimental

procedures for the nitration of picolinic acid derivatives, guidance on product characterization,

and a summary of relevant quantitative data.

Data Presentation
The following table summarizes key quantitative data for selected nitration reactions of picolinic

acid derivatives. Due to the challenging nature of direct nitration on the electron-deficient

pyridine ring of picolinic acid, methods often involve the activation of the ring, for instance,

through N-oxidation.
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Starting
Material

Product
Nitrating
Agent

Reaction
Conditions

Yield (%)
Melting
Point (°C)

Picolinic acid

N-oxide

4-

Nitropicolinic

acid N-oxide

Fuming

HNO₃ /

H₂SO₄

120-130 °C,

2.5 h
53% 147-150

2-Cyano-4-

nitropyridine

4-

Nitropicolinic

acid

90% H₂SO₄,

then H₂O
120 °C, 2 h 62.1% 157-158

6-Methyl-5-

nitropicolinic

acid

- - - - 126

Experimental Protocols
Protocol 1: Nitration of Picolinic Acid N-Oxide
This protocol details the synthesis of 4-nitropicolinic acid N-oxide from picolinic acid N-oxide.

The N-oxide group activates the pyridine ring, facilitating electrophilic nitration at the 4-position.

Materials:

Picolinic acid N-oxide

Concentrated sulfuric acid (H₂SO₄)

Fuming nitric acid (HNO₃)

Ice

Deionized water

Procedure:

In a flask equipped with a magnetic stirrer and placed in an ice bath, prepare a pre-cooled

mixture of concentrated sulfuric acid (63 cm³) and fuming nitric acid (18 cm³).
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Slowly add picolinic acid N-oxide (10 g, 71.94 mmol) to the pre-cooled acid mixture while

maintaining the temperature below 10 °C.

Once the addition is complete, heat the resulting clear mixture to 120-130 °C and maintain

this temperature for 2.5 hours.

Cool the reaction mixture to room temperature and then store it in a freezer overnight.

A yellow precipitate will form. Collect the precipitate by filtration.

Dry the collected solid in vacuo to yield 4-nitropicolinic acid N-oxide as a pale yellow solid.

[1]

Expected Yield: 53%[1]

Characterization:

Melting Point: 147-150 °C[1]

Protocol 2: Synthesis of 4-Nitropicolinic Acid via
Hydrolysis of 2-Cyano-4-nitropyridine
This protocol describes the synthesis of 4-nitropicolinic acid through the hydrolysis of 2-

cyano-4-nitropyridine. This method provides an alternative route to a nitrated picolinic acid

derivative.

Materials:

2-Cyano-4-nitropyridine

90% Sulfuric acid (H₂SO₄)

Sodium sulfite (Na₂SO₃)

Sodium carbonate (Na₂CO₃)

Ice water
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Acetone

Procedure:

Dissolve 2-cyano-4-nitropyridine (5.00 g, 34 mmol) in 90% sulfuric acid (50 g) in a suitable

reaction flask.

Stir the reaction mixture at 120 °C for 2 hours.

Cool the reaction to 20-25 °C and slowly add a solution of sodium sulfite (5.60 g) in water (10

ml) dropwise.

Continue stirring at this temperature for 1 hour, then warm the mixture to 80 °C for 1 hour.

Cool the reaction to room temperature and dilute by adding 100 g of ice water.

Adjust the pH of the mixture to approximately 2 with sodium carbonate.

Allow the mixture to stand in a refrigerator to induce precipitation.

Collect the precipitate by filtration and recrystallize from a water-acetone solvent mixture to

obtain 4-nitropicolinic acid as a light yellow crystalline product.[2]

Expected Yield: 62.1%[2]

Characterization:

Melting Point: 157-158 °C (with decomposition)[2]

Infrared (KBr) spectroscopy shows characteristic absorption peaks at 1710, 1600, 1585, and

1535 cm⁻¹.[2]

Mandatory Visualization
The following diagram illustrates the general experimental workflow for the nitration of a

picolinic acid derivative.
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General workflow for the nitration of a picolinic acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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